molecular formula C17H18O5 B14539008 Benzyl 2,3,6-trimethoxybenzoate CAS No. 62458-49-5

Benzyl 2,3,6-trimethoxybenzoate

Cat. No.: B14539008
CAS No.: 62458-49-5
M. Wt: 302.32 g/mol
InChI Key: WKTUEASUPBAIPX-UHFFFAOYSA-N
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Description

Benzyl 2,3,6-trimethoxybenzoate is a benzoic acid derivative characterized by a benzyl ester group and three methoxy substituents at the 2-, 3-, and 6-positions of the aromatic ring. This compound has been identified in natural sources, such as Brickellia veronicaefolia, where it exhibits smooth muscle relaxant and antinociceptive properties . Its structural uniqueness lies in the asymmetric arrangement of methoxy groups, which influences both its chemical reactivity and biological interactions.

Properties

CAS No.

62458-49-5

Molecular Formula

C17H18O5

Molecular Weight

302.32 g/mol

IUPAC Name

benzyl 2,3,6-trimethoxybenzoate

InChI

InChI=1S/C17H18O5/c1-19-13-9-10-14(20-2)16(21-3)15(13)17(18)22-11-12-7-5-4-6-8-12/h4-10H,11H2,1-3H3

InChI Key

WKTUEASUPBAIPX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)OC)OC)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl 2,3,6-trimethoxybenzoate can be synthesized through esterification reactions. One common method involves the reaction of 2,3,6-trimethoxybenzoic acid with benzyl alcohol in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the esterification process, making it more environmentally friendly and cost-effective .

Chemical Reactions Analysis

Types of Reactions: Benzyl 2,3,6-trimethoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Benzyl 2,3,6-trimethoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl 2,3,6-trimethoxybenzoate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Positional Isomers: Methoxy Group Arrangement

The positions of methoxy groups on the benzoate ring critically determine molecular flexibility and steric interactions:

  • Benzyl 2,3,6-trimethoxybenzoate : The asymmetric 2,3,6-substitution allows conformational flexibility, enabling dinuclear cluster formation in coordination chemistry. For example, copper(II) complexes with 2,3,6-trimethoxybenzoate form paddle-wheel clusters due to reduced steric hindrance compared to symmetrical analogs .
  • Benzyl 2,4,6-trimethoxybenzoate : Symmetrical substitution at the 2,4,6-positions creates significant steric hindrance, limiting its ability to form stable coordination clusters .
  • Methyl 3,4,5-trimethoxybenzoate : This isomer, with methoxy groups at the 3,4,5-positions, is a common precursor in antitumor agent synthesis. Its planar symmetry enhances π-π stacking in enzyme binding but reduces structural adaptability .
Table 1: Structural and Physical Properties
Compound Methoxy Positions Key Structural Feature Cluster Formation Potential
This compound 2, 3, 6 Asymmetric, flexible High (forms dinuclear clusters)
Benzyl 2,4,6-trimethoxybenzoate 2, 4, 6 Symmetric, rigid Low
Methyl 3,4,5-trimethoxybenzoate 3, 4, 5 Planar, π-stacking optimized Not observed
Smooth Muscle Relaxation

This compound (compound 13 in ) is part of a series of benzyl benzoates isolated from Brickellia veronicaefolia. Compared to analogs like benzyl 2,6-dimethoxybenzoate (compound 10) and 3-methoxybenzyl derivatives (compounds 11, 15), its unique 2,3,6-trimethoxy pattern enhances interactions with cellular targets, leading to superior inhibition of guinea-pig ileum contractions .

Antiproliferative and Cytotoxic Effects
  • Butyl/isopentyl 3,4,5-trimethoxybenzoates: Alkyl esters with 3,4,5-substitution show moderate cytotoxicity against oral squamous cell carcinoma. Isopentyl derivatives (compound 6) are 2.3x more potent than butyl analogs (compound 5), highlighting the role of alkyl chain branching .
  • The benzyl group may enhance membrane permeability compared to alkyl chains .

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